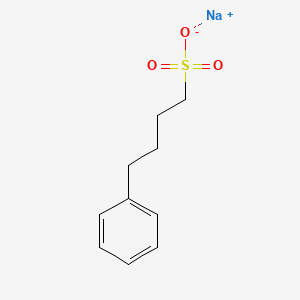
Sodium 4-phenylbutane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-phenylbutane-1-sulfonate is an organosulfur compound with the molecular formula C10H13NaO3S. It is a sodium salt of 4-phenylbutane-1-sulfonic acid and is known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its sulfonate group attached to a phenyl-substituted butane chain, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-phenylbutane-1-sulfonate typically involves the sulfonation of 4-phenylbutane. One common method is the reaction of 4-phenylbutane with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions often require controlled temperatures and anhydrous conditions to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the sulfonation process. Additionally, purification steps such as crystallization or recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: Sodium 4-phenylbutane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonate group to sulfides or thiols.
Substitution: The sulfonate group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving nucleophiles like sodium iodide (NaI) or ammonia (NH3).
Major Products:
Oxidation: Sulfonic acids, sulfonyl chlorides.
Reduction: Sulfides, thiols.
Substitution: Halides, amines.
Scientific Research Applications
Sodium 4-phenylbutane-1-sulfonate has a wide range of applications in scientific research:
Biology: Employed in biochemical assays and as a reagent in the study of enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 4-phenylbutane-1-sulfonate involves its ability to interact with various molecular targets through its sulfonate group. This group can form strong ionic bonds with positively charged sites on proteins and other biomolecules, influencing their structure and function. The compound can also participate in redox reactions, altering the oxidative state of target molecules and affecting cellular pathways.
Comparison with Similar Compounds
Sodium 4-bromobutane-1-sulfonate: Similar structure but with a bromine atom instead of a phenyl group.
Sodium 4-styrene sulfonate: Contains a styrene group, making it useful in polymer chemistry.
Sodium 4-methylbenzenesulfonate: Features a methyl group on the benzene ring, used in various organic reactions.
Uniqueness: Sodium 4-phenylbutane-1-sulfonate is unique due to its phenyl-substituted butane chain, which provides distinct reactivity and properties compared to other sulfonates. Its ability to participate in a wide range of chemical reactions and its diverse applications in research and industry highlight its versatility and importance.
Biological Activity
Sodium 4-phenylbutane-1-sulfonate (commonly referred to as sodium 4-phenylbutyrate) is a compound that has garnered attention for its biological activity, particularly in the context of cellular stress responses and therapeutic applications. This article delves into the biological mechanisms, research findings, and potential applications of this compound, supported by relevant studies and data.
Overview of Biological Activity
Sodium 4-phenylbutyrate is primarily recognized for its role as a chemical chaperone . It aids in the proper folding of proteins and alleviates endoplasmic reticulum (ER) stress, which can lead to cell apoptosis if not resolved. The compound has been studied extensively in the context of various diseases, including neurodegenerative disorders and glaucoma.
The biological activity of sodium 4-phenylbutyrate is multifaceted:
- Protein Folding : It assists in the correct folding of misfolded proteins, particularly those associated with genetic disorders.
- Reduction of ER Stress : By promoting protein stability and reducing the accumulation of misfolded proteins, it mitigates ER stress, which is implicated in various pathologies.
- Anti-apoptotic Effects : Sodium 4-phenylbutyrate has been shown to decrease apoptosis rates in cells under stress conditions by modulating apoptotic pathways.
Case Studies and Experimental Evidence
-
Glaucoma Research :
A study investigated the effects of sodium 4-phenylbutyrate on mutant myocilin proteins associated with primary open-angle glaucoma. The treatment resulted in: -
Neuroprotection :
In neurodegenerative disease models, sodium 4-phenylbutyrate demonstrated protective effects against cell death induced by toxic proteins. It was found to enhance cell survival rates significantly when applied to neuronal cultures under stress conditions . -
Metabolic Disorders :
Research indicated that sodium 4-phenylbutyrate could improve metabolic profiles in models of diabetes by enhancing insulin sensitivity and reducing inflammation markers .
Table 1: Summary of Biological Activities
Properties
Molecular Formula |
C10H13NaO3S |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
sodium;4-phenylbutane-1-sulfonate |
InChI |
InChI=1S/C10H14O3S.Na/c11-14(12,13)9-5-4-8-10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8-9H2,(H,11,12,13);/q;+1/p-1 |
InChI Key |
YRAORIWYNOYXFQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)CCCCS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















